molecular formula C16H21NO4 B12122637 1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid

1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid

Cat. No.: B12122637
M. Wt: 291.34 g/mol
InChI Key: PKTHHVNGIXMFIC-UHFFFAOYSA-N
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Description

1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid is a synthetic organic compound that features a piperidine ring substituted with a carboxylic acid group and an acetyl group linked to a dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenoxyacetyl Intermediate: The reaction begins with the acylation of 3,5-dimethylphenol using chloroacetyl chloride in the presence of a base such as pyridine to form 3,5-dimethylphenoxyacetyl chloride.

    Coupling with Piperidine: The phenoxyacetyl chloride is then reacted with piperidine-4-carboxylic acid in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperidine ring and carboxylic acid group may play a role in binding to active sites, while the phenoxyacetyl moiety could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Pipecolic Acid: A piperidine derivative with a carboxylic acid group, used in peptide synthesis.

    Piperine: An alkaloid with a piperidine ring, known for its bioactive properties.

    Piperidine-2-carboxylic Acid: Another piperidine derivative with applications in medicinal chemistry.

Uniqueness

1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid is unique due to the presence of the 3,5-dimethylphenoxyacetyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-11-7-12(2)9-14(8-11)21-10-15(18)17-5-3-13(4-6-17)16(19)20/h7-9,13H,3-6,10H2,1-2H3,(H,19,20)

InChI Key

PKTHHVNGIXMFIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCC(CC2)C(=O)O)C

Origin of Product

United States

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